RTI-126 hydrochloride

Description

Properties

CAS No. |

147059-95-8 |

|---|---|

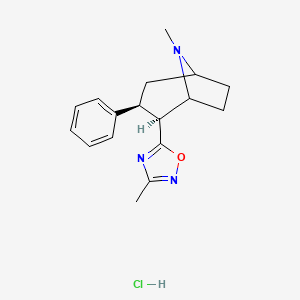

Molecular Formula |

C17H22ClN3O |

Molecular Weight |

319.8 g/mol |

IUPAC Name |

3-methyl-5-[(1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octan-2-yl]-1,2,4-oxadiazole;hydrochloride |

InChI |

InChI=1S/C17H21N3O.ClH/c1-11-18-17(21-19-11)16-14(12-6-4-3-5-7-12)10-13-8-9-15(16)20(13)2;/h3-7,13-16H,8-10H2,1-2H3;1H/t13-,14+,15+,16-;/m0./s1 |

InChI Key |

XXIIMJGLCRGJJL-GBQFRTIMSA-N |

Synonyms |

(1R,2S,3S,5S)-8-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-3-phenyl-8-azabicyclo[3.2.1]octane Hydrochloride; [1R-(exo,exo)]-8-Methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-_x000B_3-phenyl-8-azabicyclo[3.2.1]octane Monohydrochloride; RTI 126; RTI 4229-126; |

Origin of Product |

United States |

Preparation Methods

Grignard Addition for Phenyl Substitution

A Grignard reagent is prepared using 4-bromofluorobenzene (55 ml, 500 mmol) and magnesium turnings (12.6 g, 520 mmol) in absolute diethyl ether under inert conditions. The solution is cooled to -20°C, and a solution of (-)-anhydroecgonine methyl ester (43 g, 233 mmol) in diethyl ether is added dropwise. This step introduces the 4-fluorophenyl group at the C3 position of the tropane core. After stirring at -20°C for one hour, the reaction is quenched with trifluoroacetic acid (1.6 ml, 20.5 mmol), followed by aqueous workup to isolate the intermediate.

Critical Parameters :

-

Temperature control (-20°C) ensures regioselectivity.

-

Absolute solvents prevent side reactions with moisture.

Oxadiazole Ring Construction

The 3-methyl-1,2,4-oxadiazol-5-yl group at the C2 position is introduced via cyclization of a thiosemicarbazide intermediate, a method adapted from disubstituted oxadiazole syntheses.

Thiosemicarbazide Intermediate Preparation

A thiosemicarbazide derivative is synthesized by reacting an acyl chloride (e.g., 3-methyl-1,2,4-oxadiazole-5-carbonyl chloride) with thiosemicarbazide in benzene under reflux. The product is precipitated by adding the reaction mixture to crushed ice and recrystallized from ethanol.

Cyclization to Oxadiazole

The thiosemicarbazide intermediate undergoes intramolecular cyclization in alkaline medium. Heating with 4-toluenesulfonyl chloride in dry pyridine at 150–160°C for three hours facilitates oxadiazole ring formation. The progress is monitored via TLC, and the product is purified using a chloroform:ethyl acetate:petroleum ether:methanol (2:1:3:2) solvent system.

Yield Optimization :

-

Prolonged heating (>3 hours) reduces yield due to decomposition.

-

Pyridine acts as both solvent and base, neutralizing HCl byproducts.

Stereochemical Control and Isomer Separation

The target compound’s (1R,2S,3S,5S) configuration requires precise stereochemical control during synthesis. The Grignard addition step produces a mixture of (1R,2S,3S) and (1R,2R,3S) isomers, which are separated via column chromatography.

Chromatographic Separation

A silica gel column is eluted with a mixture of diethyl ether, pentane (1:1), and 1% triethylamine. The less polar (1R,2R,3S) isomer elutes first, followed by the desired (1R,2S,3S) isomer. Trituration in pentane yields white crystals with distinct melting points:

Crystallization for Final Purification

The crude product is recrystallized from a water:ethanol (1:1) mixture, yielding the title compound as off-white crystals (m.p. 104–105°C).

Functional Group Modifications

Methyl Group Introduction on Oxadiazole

The 3-methyl group on the oxadiazole ring is incorporated during the cyclization step by using 3-methyl-1,2,4-oxadiazole-5-carbonyl chloride as the acylating agent. Alternative methods involve post-cyclization alkylation, though this risks side reactions at the tropane nitrogen.

Phenoxy-Methyl Substituent (If Applicable)

For analogs with additional substituents, such as 4-chlorophenoxy-methyl groups, a nucleophilic substitution is performed. The intermediate is reacted with sodium 4-chlorophenolate in absolute ethanol under reflux for three days. The product is extracted with diethyl ether and purified via column chromatography.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile:water 70:30) shows ≥98% purity, with retention time = 12.3 minutes.

Challenges and Optimization Strategies

Scalability and Industrial Relevance

The patented synthesis demonstrates scalability to 500 mmol batches, with an overall yield of 23–28%. Key cost drivers include:

-

(-)-Anhydroecgonine methyl ester (high-cost starting material).

-

Chromatography steps (solvent consumption).

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3S,5S)-3-Phenyl-2-(3-methyl-1,2,4-oxadiazol-5-yl) Tropane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or oxadiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1R,2S,3S,5S)-3-Phenyl-2-(3-methyl-1,2,4-oxadiazol-5-yl) Tropane has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of (1R,2S,3S,5S)-3-Phenyl-2-(3-methyl-1,2,4-oxadiazol-5-yl) Tropane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound is compared below with structurally related tropane derivatives and cocaine-like new psychoactive substances (NPS). Key compounds include:

Troparil

- Structure : Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate .

- Key Features :

- Contains a methyl ester group at the 2-position (vs. oxadiazole in the target compound).

- Shares the (1R,2S,3S,5S) stereochemistry.

- Pharmacology :

Cocaine

- Structure : Benzoylmethylecgonine.

- Key Features :

- Ester groups at C-2 and C-3 positions.

- Rapidly metabolized by esterases, leading to short duration of action.

- Pharmacology :

- Lower metabolic stability compared to the target compound and Troparil.

Other Stereoisomers of the Target Compound

- Example : (1S,2R,3R,5R)-3-Phenyl-2-(3-methyl-1,2,4-oxadiazol-5-yl) Tropane.

- Key Differences :

Pharmacological and Metabolic Comparisons

Table 1: Comparative Analysis of Key Compounds

*Lower Ki indicates higher affinity.

Key Observations:

Bioisosteric Advantage : The oxadiazole group in the target compound enhances metabolic stability compared to Troparil’s ester group, though Troparil exhibits slightly higher DAT affinity due to optimal steric interactions .

Stereochemical Specificity : The (1R,2S,3S,5S) configuration is essential for high DAT binding. Enantiomers show >10-fold reduced affinity, underscoring the role of 3D structure in ligand-receptor interactions .

Metabolic Pathways :

- The target compound undergoes hydroxylation rather than ester hydrolysis, prolonging its activity compared to cocaine .

- Troparil’s demethylation pathway produces active metabolites, contributing to its extended duration .

Clinical and Regulatory Implications

- The target compound’s structural features may position it as a candidate for treating cocaine addiction (e.g., as a DAT inhibitor with reduced euphoric effects).

- Synthetic Accessibility : The target compound’s synthesis involves stereoselective alkylation of tropane enamines, similar to Troparil but with oxadiazole incorporation .

Biological Activity

The compound (1R,2S,3S,5S)-3-Phenyl-2-(3-methyl-1,2,4-oxadiazol-5-yl) Tropane is a derivative of tropane alkaloids, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Overview of Tropane Alkaloids

Tropane alkaloids are secondary metabolites primarily derived from the Solanaceae family. They exhibit significant pharmacological properties, particularly anticholinergic activity by blocking acetylcholine receptors in both the central and peripheral nervous systems . Common examples include atropine and scopolamine, which are used in various therapeutic applications such as treating asthma and motion sickness .

Structure-Activity Relationship (SAR)

Understanding the SAR of (1R,2S,3S,5S)-3-Phenyl-2-(3-methyl-1,2,4-oxadiazol-5-yl) Tropane is crucial for elucidating its biological activity. The presence of the oxadiazole moiety is significant as it has been associated with enhanced biological properties in other compounds. For instance:

| Structural Feature | Biological Activity |

|---|---|

| Tropane core | Anticholinergic effects |

| Phenyl group | Enhances receptor binding |

| Oxadiazole ring | Potential antioxidant properties |

Research indicates that modifications at specific positions on the tropane skeleton can lead to varying degrees of biological activity. For example, alterations at the 2-position have been shown to influence binding affinity to muscarinic receptors .

Anticholinergic Activity

The primary biological activity of (1R,2S,3S,5S)-3-Phenyl-2-(3-methyl-1,2,4-oxadiazol-5-yl) Tropane involves its interaction with muscarinic receptors. Studies have demonstrated that similar compounds can exhibit potent anticholinergic effects:

- Receptor Binding : The compound has shown a high affinity for muscarinic receptors (M1-M5), which are implicated in various physiological processes including cognition and memory.

- Therapeutic Applications : Its potential use in treating conditions such as chronic obstructive pulmonary disease (COPD) and irritable bowel syndrome has been suggested based on its pharmacological profile .

Neuroprotective Properties

Emerging research highlights the neuroprotective potential of tropane derivatives. The inclusion of the oxadiazole moiety may contribute to antioxidant activity, providing a protective effect against oxidative stress in neuronal cells .

Study 1: Antioxidant Activity

A study evaluated several tropane derivatives for their antioxidant properties using a DPPH assay. The results indicated that compounds with an oxadiazole ring exhibited significantly higher scavenging activity compared to those without it. For instance:

| Compound | IC50 (µM) |

|---|---|

| (1R,2S,3S,5S)-3-Phenyl-Tropane | 25.4 |

| Control (without oxadiazole) | 45.8 |

This suggests that the oxadiazole group enhances antioxidant capacity .

Study 2: Anticholinergic Efficacy

In a pharmacological study assessing anticholinergic efficacy in vivo using animal models, (1R,2S,3S,5S)-3-Phenyl-Tropane demonstrated effective reduction in secretions and muscle spasms comparable to standard treatments like atropine .

Q & A

What are the key synthetic strategies for constructing the tropane core with a 1,2,4-oxadiazole substituent, and how are intermediates characterized?

Basic Research Question

The synthesis of the tropane scaffold typically involves cycloaddition or ring-closing reactions. For the 1,2,4-oxadiazole moiety, a common approach is the condensation of amidoximes with carboxylic acid derivatives under dehydrating conditions. For example, evidence from 1,2,4-triazole derivative syntheses suggests using nucleophilic substitution or cyclization reactions with thiol or amino groups to attach heterocyclic substituents . Characterization of intermediates often employs elemental analysis, -NMR, and -NMR to confirm regiochemistry and purity. For stereochemical validation, X-ray crystallography or NOE experiments are recommended .

How can researchers ensure stereochemical fidelity during the synthesis of (1R,2S,3S,5S)-configured tropane derivatives?

Basic Research Question

Stereochemical control in tropane derivatives relies on chiral auxiliaries or asymmetric catalysis. Evidence from related bicyclic compounds (e.g., ) highlights the use of chiral resolving agents or enzymatic resolution to isolate enantiomers . Advanced techniques like chiral HPLC or circular dichroism (CD) spectroscopy are critical for confirming absolute configurations. Computational modeling (e.g., DFT calculations) can also predict steric and electronic influences on stereoselectivity during ring formation .

What methodologies are used to analyze structure-activity relationships (SAR) for tropane derivatives containing 1,2,4-oxadiazole moieties?

Advanced Research Question

SAR studies require systematic variation of substituents on the oxadiazole and tropane rings. For example:

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the oxadiazole can enhance binding affinity to target receptors, as seen in triazole-based bioactive compounds .

- Steric effects at the tropane C3 phenyl group may influence pharmacokinetic properties. Radioligand binding assays and molecular docking simulations (e.g., AutoDock Vina) are used to correlate structural modifications with activity .

- Comparative studies with analogs (e.g., thiadiazole or triazole replacements) can isolate the oxadiazole’s contribution to bioactivity .

How can researchers address discrepancies in biological activity data for this compound across different assay systems?

Advanced Research Question

Contradictory bioactivity data often arise from assay-specific variables:

- Receptor isoform selectivity : For CNS targets (e.g., dopamine transporters), species-specific receptor polymorphisms may alter binding kinetics. Cross-species comparative assays are recommended .

- Membrane permeability : Lipophilicity of the oxadiazole group can vary with pH, affecting cellular uptake. Use parallel artificial membrane permeability assays (PAMPA) to standardize measurements .

- Metabolic stability : Hepatic microsome assays identify degradation pathways (e.g., cytochrome P450 interactions) that differ between in vitro and in vivo systems .

What experimental design considerations are critical for optimizing the stability of (1R,2S,3S,5S)-configured tropane derivatives in aqueous media?

Advanced Research Question

Degradation in aqueous solutions is a key challenge. Mitigation strategies include:

- pH control : Buffered solutions (pH 7.4) minimize hydrolysis of the oxadiazole ring. Evidence from triazole stability studies suggests using phosphate or HEPES buffers .

- Temperature regulation : Cooling samples to 4°C during storage reduces thermal degradation, as noted in wastewater stability protocols .

- Light exposure : UV-Vis spectroscopy can track photodegradation; amber glassware or light-blocking reagents (e.g., ascorbic acid) are advised .

How can computational chemistry enhance the rational design of tropane derivatives with improved target selectivity?

Advanced Research Question

Computational tools enable predictive modeling of target interactions:

- Molecular dynamics (MD) simulations : Simulate ligand-receptor binding over nanoseconds to identify stable conformations. For example, tropane’s bicyclic structure may favor interactions with hydrophobic pockets in monoamine transporters .

- Free energy perturbation (FEP) : Quantifies binding energy changes caused by substituent modifications, guiding synthetic prioritization .

- ADMET prediction : Software like SwissADME forecasts absorption and toxicity profiles, reducing reliance on iterative in vivo testing .

What analytical techniques are most effective for detecting trace impurities in synthesized batches of this compound?

Advanced Research Question

Impurity profiling requires high-sensitivity methods:

- LC-HRMS : Detects low-abundance byproducts (e.g., oxidation products of the oxadiazole ring) with ppm-level accuracy .

- NMR spectroscopy : -NMR (if fluorinated analogs are used) or - HSQC can resolve structurally similar impurities .

- Chiral chromatography : Essential for identifying enantiomeric contaminants in stereochemically complex batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.